molecular formula C12H18N4O3S3 B2401935 Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate CAS No. 329698-61-5

Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate

Cat. No. B2401935
CAS RN: 329698-61-5
M. Wt: 362.48
InChI Key: KSYVFBZNOYTXLW-UHFFFAOYSA-N
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Description

“Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate” is a chemical compound with the molecular formula C12H18N4O3S3 . It is also known as "Acetic acid, 2-[[5-[[2-(4-thiomorpholinyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester" .

Scientific Research Applications

Pharmacological Properties and Synthesis

  • Compounds related to Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate have been synthesized and evaluated for their pharmacological properties. For instance, derivatives of 1,3,4-thiadiazole were found to impact the central nervous system (CNS) in mice (Maliszewska-Guz et al., 2005).

Glutaminase Inhibitors

  • Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, a compound structurally similar to Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, was identified as a potent and selective inhibitor of kidney-type glutaminase (GLS). This discovery is significant in determining the therapeutic potential of GLS inhibition (Shukla et al., 2012).

Antimicrobial Agents

  • Synthesis and evaluation of various 1,3,4-thiadiazole derivatives, closely related to Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, have shown moderate antimicrobial activity. These compounds were tested against pathogenic bacterial and fungal strains (Sah et al., 2014).

Growth Stimulant Activity

  • Derivatives of 1,3,4-thiadiazole, similar to the compound , have demonstrated significant growth stimulant properties, suggesting potential applications in agriculture or related fields (Knyazyan et al., 2013).

Anti-inflammatory and Analgesic Agents

  • Novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, structurally related to the compound , were synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds showed significant in vitro anti-inflammatory activity and analgesic effects (Shkair et al., 2016).

Mechanism of Action

Mode of Action

Compounds with similar structures, such as those containing a thiazole ring, have been found to exhibit diverse biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate Therefore, its impact on bioavailability is currently unknown .

properties

IUPAC Name

ethyl 2-[[5-[(2-thiomorpholin-4-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3S3/c1-2-19-10(18)8-21-12-15-14-11(22-12)13-9(17)7-16-3-5-20-6-4-16/h2-8H2,1H3,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYVFBZNOYTXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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